molecular formula C16H14N2 B11875438 4-Benzylisoquinolin-1-amine CAS No. 42398-69-6

4-Benzylisoquinolin-1-amine

Cat. No.: B11875438
CAS No.: 42398-69-6
M. Wt: 234.29 g/mol
InChI Key: NUPSDJAQBLLBGS-UHFFFAOYSA-N
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Description

4-Benzylisoquinolin-1-amine is a compound belonging to the class of benzylisoquinoline alkaloids. These alkaloids are a diverse group of plant metabolites known for their wide range of pharmacological properties. The structure of this compound consists of an isoquinoline ring system substituted with a benzyl group at the 4-position and an amine group at the 1-position .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylisoquinolin-1-amine can be achieved through various methods. One common approach involves the transition-metal-free synthesis via a tandem reaction of arynes and oxazoles. This method includes a Diels–Alder reaction followed by dehydrogenation, aromatization, and tautomerization processes to produce 4-amino isoquinolin-1-ones in moderate to excellent yields . Another method involves the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions to form isoquinoline derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts or catalyst-free processes in water has been explored to make the synthesis more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Benzylisoquinolin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, reduced amine derivatives, and halogenated isoquinolines .

Mechanism of Action

The mechanism of action of 4-Benzylisoquinolin-1-amine involves its interaction with various molecular targets and pathways. The compound exerts its effects by binding to specific enzymes and receptors, leading to modulation of biological processes. For example, it can inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity . The molecular targets include cytochromes P450, FAD-dependent oxidases, and various transferases .

Comparison with Similar Compounds

4-Benzylisoquinolin-1-amine is unique compared to other similar compounds due to its specific substitution pattern and biological activities. Similar compounds include:

These compounds share the benzylisoquinoline backbone but differ in their substitution patterns and pharmacological properties, highlighting the uniqueness of this compound .

Properties

CAS No.

42398-69-6

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

4-benzylisoquinolin-1-amine

InChI

InChI=1S/C16H14N2/c17-16-15-9-5-4-8-14(15)13(11-18-16)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H2,17,18)

InChI Key

NUPSDJAQBLLBGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(C3=CC=CC=C32)N

Origin of Product

United States

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